molecular formula C9H9NO4 B2913404 4-[(Methoxycarbonyl)amino]benzoic acid CAS No. 30063-17-3

4-[(Methoxycarbonyl)amino]benzoic acid

Cat. No.: B2913404
CAS No.: 30063-17-3
M. Wt: 195.174
InChI Key: JSUHHMXMSAXTMY-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, with their properties and reactivity being heavily influenced by the nature and position of the substituents on the benzene (B151609) ring. The acidity of the carboxylic acid group, for instance, is a key characteristic that is modulated by these substituents. Electron-withdrawing groups tend to increase the acidity of benzoic acid, while electron-donating groups generally decrease it.

In the case of 4-[(Methoxycarbonyl)amino]benzoic acid, the methoxycarbonylamino group at the para position plays a significant role in its chemical behavior. This group can exhibit both electron-donating and electron-withdrawing characteristics, depending on the specific chemical environment and reaction conditions. This dual nature makes it an interesting subject for studying substituent effects in benzoic acid derivatives.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol

Academic Significance and Research Trajectory

The academic significance of this compound is primarily linked to its role as a versatile synthetic intermediate. Its precursor, 4-aminobenzoic acid (PABA), is a well-known compound with a broad range of applications, from being a key component in the synthesis of folic acid to its use in sunscreens and as a building block for polymers. mdpi.com The derivatization of PABA into compounds like this compound opens up new avenues for creating more complex molecules with tailored properties.

The research trajectory for this compound has largely been in the context of its inclusion in larger molecules with potential applications in medicinal chemistry and materials science. While dedicated studies focusing solely on this compound are not abundant, its presence as a structural motif in various patented compounds and research articles indicates its utility in the synthesis of:

Pharmaceutical Intermediates: As a derivative of PABA, which is a known pharmacophore, this compound is a valuable precursor for the synthesis of potential drug candidates. The modification of the amino group to a methoxycarbonylamino group can alter the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Polymer Chemistry: Aromatic dicarboxylic acids and their derivatives are important monomers in the synthesis of high-performance polymers. While research on polymers derived specifically from this compound is limited, the structural similarities to other polymer precursors suggest its potential in this area. google.com

The synthesis of this compound itself is a straightforward process, typically involving the reaction of 4-aminobenzoic acid with methyl chloroformate in the presence of a base. This reaction, known as carbamation, effectively protects the amino group and introduces the methoxycarbonyl functionality.

Key Precursors for the Synthesis of this compound
PrecursorChemical FormulaRole in Synthesis
4-Aminobenzoic acid (PABA)C7H7NO2Starting material providing the aminobenzoic acid backbone.
Methyl chloroformateC2H3ClO2Reagent for introducing the methoxycarbonyl group.

While the body of research specifically dedicated to this compound is still developing, its foundational role as a synthetic building block ensures its continued relevance in the broader field of organic and medicinal chemistry. Further investigations into its unique properties and potential applications are likely to expand its scientific significance in the years to come.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)10-7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUHHMXMSAXTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30063-17-3
Record name 4-[(methoxycarbonyl)amino]benzoic acid
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-[(Methoxycarbonyl)amino]benzoic acid

Several methodologies have been established for the synthesis of this compound, primarily starting from 4-aminobenzoic acid or proceeding through its methyl ester intermediate.

Synthesis from 4-Aminobenzoic Acid Precursors

The most direct and common method for the synthesis of this compound involves the acylation of the amino group of 4-aminobenzoic acid (PABA) with methyl chloroformate. This reaction is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct. A common set of conditions for this transformation is the Schotten-Baumann reaction, which employs an aqueous base, such as sodium hydroxide, in a two-phase system. libretexts.orgijstr.org The amine attacks the electrophilic carbonyl carbon of the methyl chloroformate, leading to the formation of the carbamate (B1207046).

A typical laboratory procedure involves dissolving 4-aminobenzoic acid in an aqueous solution of sodium hydroxide. Methyl chloroformate is then added portion-wise while maintaining the temperature and pH of the reaction mixture. The product, this compound, precipitates upon acidification of the reaction mixture and can be isolated by filtration.

Table 1: Synthesis of this compound from 4-Aminobenzoic Acid
Reactant 1Reactant 2BaseSolventTypical ConditionsYield
4-Aminobenzoic acidMethyl chloroformateSodium hydroxideWater/Organic Solvent0-10 °C, followed by acidificationHigh

Synthesis via Carbamic Acid Ester Formation

The formation of the carbamate functional group is a key step in the synthesis of this compound. Carbamates are esters of carbamic acid and are generally more stable than the parent acid. The synthesis from 4-aminobenzoic acid and methyl chloroformate, as described above, is a prime example of this type of transformation. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine acts as the nucleophile.

Synthetic Routes Involving Methyl 4-((methoxycarbonyl)amino)benzoate as Intermediates

An alternative synthetic strategy involves the initial esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate (B8803810). chemicalbook.comnih.gov This ester is then reacted with methyl chloroformate under similar basic conditions to yield methyl 4-((methoxycarbonyl)amino)benzoate. The final step is the selective hydrolysis of the methyl ester to the carboxylic acid. This hydrolysis is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the desired product. chemspider.com This route can be advantageous in certain situations, such as when purification of the intermediate ester is more straightforward than that of the final acid.

Table 2: Synthesis via Methyl 4-((methoxycarbonyl)amino)benzoate Intermediate
StepReactantsReagentsProduct
1. Esterification4-Aminobenzoic acid, Methanol (B129727)Acid catalyst (e.g., H₂SO₄)Methyl 4-aminobenzoate
2. Carbamate FormationMethyl 4-aminobenzoate, Methyl chloroformateBase (e.g., NaOH)Methyl 4-((methoxycarbonyl)amino)benzoate
3. HydrolysisMethyl 4-((methoxycarbonyl)amino)benzoateBase (e.g., NaOH), then Acid (e.g., HCl)This compound

Exploration of Functional Group Transformations

The presence of both a carbamate and a carboxylic acid group in this compound allows for a range of chemical modifications at either or both sites.

Reactions of the Carbamate Moiety

The carbamate group in this compound can undergo several reactions, although it is generally a stable functional group.

N-Alkylation: The nitrogen atom of the carbamate can be alkylated under specific conditions, typically using a strong base to deprotonate the nitrogen followed by reaction with an alkyl halide. Reagents such as cesium carbonate in combination with tetrabutylammonium (B224687) iodide have been shown to be effective for the N-alkylation of carbamates. researchgate.net

Hydrolysis: The carbamate linkage can be cleaved under harsh acidic or basic conditions to regenerate the parent amine, 4-aminobenzoic acid. Basic hydrolysis, for instance, would involve nucleophilic attack at the carbamate carbonyl, leading to the eventual release of methanol, carbon dioxide, and 4-aminobenzoate.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities.

Esterification: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comresearchgate.net For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 4-[(methoxycarbonyl)amino]benzoate.

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent.

Via Acid Chloride: The carboxylic acid can be converted to the corresponding acid chloride, 4-[(methoxycarbonyl)amino]benzoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mit.edursc.org The resulting acid chloride is highly reactive and will readily react with an amine to form an amide.

Using Coupling Agents: A wide variety of coupling agents can be used to facilitate the direct formation of an amide from the carboxylic acid and an amine, avoiding the need to isolate the acid chloride. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). chemspider.comnih.govnih.gov

Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation under certain conditions, typically at high temperatures. The stability of the resulting aryl anion or aryl radical is a key factor. For substituted 4-aminobenzoic acids, decarboxylation has been studied in acidic aqueous solutions. researchgate.net

Table 3: Common Transformations of the Carboxylic Acid Group
ReactionReagentsProduct Functional Group
EsterificationAlcohol (e.g., Ethanol), Acid catalyst (e.g., H₂SO₄)Ester
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acid Chloride
Amide FormationAmine, Coupling Agent (e.g., EDC, DCC)Amide

Aromatic Ring Functionalization Strategies

The functionalization of the aromatic ring of 4-aminobenzoic acid (PABA), the direct precursor to this compound, is a key strategy for creating a diverse range of derivatives. These methods leverage the existing amino and carboxyl groups to direct the introduction of new substituents.

One significant strategy involves the conversion of the amino group into a diazonium salt, which can then be displaced by various nucleophiles in what are known as Sandmeyer reactions. scirp.org This approach allows for the introduction of a variety of functional groups onto the aromatic ring. For instance, the diazonium salt of PABA can undergo cyanation with copper(I) cyanide to yield 4-cyanobenzoic acid. scirp.org This reaction is sensitive to conditions such as temperature and pH to avoid competing side reactions like hydroxylation and nitration. scirp.org Careful control of these parameters is crucial for achieving good yields of the desired functionalized product. scirp.org

Another advanced strategy is the direct C-H amidation of benzoic acids, where a carboxylic acid group acts as a traceless directing group. ibs.re.krnih.gov In this approach, an iridium catalyst facilitates the amidation of a C-H bond ortho to the carboxyl group. ibs.re.kr A subsequent decarboxylation step, often catalyzed by palladium or copper, removes the initial directing group, resulting in meta- or para-substituted aniline (B41778) derivatives. ibs.re.kr This tandem, one-pot process allows for the installation of amino groups at positions that are not easily accessible through classical electrophilic aromatic substitution. ibs.re.krnih.gov

The following table summarizes key functionalization reactions starting from 4-aminobenzoic acid.

Reaction TypeReagentsFunctional Group IntroducedProductReference
Sandmeyer Cyanation1. NaNO₂, H₂SO₄2. KCN, Cu(I)Cyano (-CN)4-Cyanobenzoic acid scirp.org
Sandmeyer Chlorination1. NaNO₂, H₂SO₄2. CuCl, HClChloro (-Cl)4-Chlorobenzoic acid scirp.org
HydroxylationNaNO₂, H₂SO₄, heatHydroxyl (-OH)4-Hydroxybenzoic acid scirp.org

Tandem C-H Annulation Reactions

Tandem C-H annulation reactions represent a sophisticated method for constructing complex molecular architectures from simpler precursors like aminobenzoic acids. nih.govresearchgate.net These reactions involve a sequence of bond-forming events in a single operation, often catalyzed by transition metals.

A notable example is the rhodium-catalyzed tandem C-H annulation of aminobenzoic acids with two equivalents of an alkyne. nih.govresearchgate.net This process leads to the formation of isocoumarin-conjugated isoquinolinium salts, which are compounds with significant photoactive properties. nih.gov The reaction proceeds through a mechanism involving C-H metalation with the aromatic acid, forming a five-membered rhodacycle intermediate. researchgate.net This is followed by regioselective insertion of the alkyne and subsequent intramolecular lactonization to deliver the final complex products. researchgate.net The functional groups present on the reaction partners can influence the reaction's selectivity, sometimes leading to the formation of alternative products like indenone imines or indenyl amines. nih.gov

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and modify this compound is fundamental to optimizing reaction conditions and predicting outcomes.

Nucleophilic Substitution Pathways

Nucleophilic substitution is a key pathway for creating derivatives of 4-aminobenzoic acid. The diazonium salt formed from PABA is particularly susceptible to nucleophilic attack. scirp.org For example, in the presence of water, the diazonium group can be displaced by a hydroxyl group, a reaction that competes with other Sandmeyer reactions. scirp.org

In derivative synthesis, nucleophilic aromatic substitution (SNAr) can be employed. For instance, target 4-anlinoquinoline derivatives are synthesized through the nucleophilic substitution of a chlorine atom by aromatic amines. nih.gov This pathway typically involves the attack of a nucleophile on an electron-deficient aromatic ring (often activated by electron-withdrawing groups), forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.

Esterification Reactions

The synthesis of this compound from its precursors involves esterification. The conversion of the carboxylic acid group of PABA to a methyl ester, or the formation of the methoxycarbonyl group on the amine, follows established esterification mechanisms.

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. libretexts.orgresearchgate.net This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. researchgate.net The mechanism involves several steps:

Protonation of the Carbonyl Oxygen: A proton from the acid catalyst (e.g., H₂SO₄) activates the carboxyl group, making the carbonyl carbon more electrophilic. researchgate.net

Nucleophilic Attack: A molecule of alcohol (e.g., methanol) acts as a nucleophile and attacks the activated carbonyl carbon. researchgate.net

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). researchgate.net

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. researchgate.net

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. researchgate.net

Because this is a reversible reaction, high yields are obtained by using an excess of the alcohol or by removing water as it is formed, thereby shifting the equilibrium toward the products according to Le Chatelier's Principle. libretexts.orgresearchgate.net

Oxidation and Reduction Mechanisms

Oxidation and reduction reactions are fundamental to the synthesis of the 4-aminobenzoic acid scaffold. A common industrial route begins with p-nitrotoluene. nih.gov This synthesis involves two key transformations with distinct mechanisms:

Oxidation of the Methyl Group: The methyl group of p-nitrotoluene is oxidized to a carboxylic acid to form 4-nitrobenzoic acid. nih.gov When a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) is used, the mechanism involves the initial abstraction of a benzylic hydrogen atom, followed by a series of oxidative steps that convert the methyl group into a carboxylate, which is then protonated to yield the carboxylic acid. youtube.com

Reduction of the Nitro Group: The nitro group of 4-nitrobenzoic acid is then reduced to an amino group. nih.gov This can be achieved through various methods. A classic method uses a metal catalyst like iron in the presence of an acid such as hydrochloric acid. nih.gov The mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with sequential protonation steps leading to intermediates like nitroso and hydroxylamine (B1172632) species, before the final amine is formed. Alternatively, catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas is an efficient method. google.com In this process, H₂ is adsorbed onto the palladium surface and transferred to the nitro group, leading to its reduction. google.com

Reductive Amination Mechanisms in Derivative Synthesis

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize derivatives of PABA. wikipedia.orgmasterorganicchemistry.com The reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a new, more substituted amine via an intermediate imine. wikipedia.org

The mechanism proceeds in two main stages:

Imine Formation: The nucleophilic amino group of a PABA derivative attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. wikipedia.orgyoutube.com Under weakly acidic conditions, this intermediate undergoes dehydration (loss of a water molecule) to form a Schiff base, or imine. wikipedia.orgmdpi.com This step is reversible, and the removal of water can drive the reaction toward the imine product. youtube.com

Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond to form the final amine product. masterorganicchemistry.com This is typically achieved using a reducing agent that is selective for the imine over the starting carbonyl compound, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Simpler reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, often after the imine has been pre-formed. mdpi.comresearchgate.net

This method avoids the problem of over-alkylation that can occur with direct alkylation of amines using alkyl halides. masterorganicchemistry.com The following table shows examples of aldehydes used in the synthesis of PABA-derived Schiff bases, the first step in a potential reductive amination sequence.

Amine ReactantAldehyde ReactantSchiff Base Product (Imine)Reference
4-Aminobenzoic acidSalicylaldehyde4-[(2-Hydroxybenzylidene)amino]benzoic acid mdpi.com
4-Aminobenzoic acid5-Bromosalicylaldehyde4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid mdpi.com
4-Aminobenzoic acid5-Nitrofuran-2-carbaldehyde4-{[(5-Nitrofuran-2-yl)methylene]amino}benzoic acid mdpi.com
4-Aminobenzoic acid4-Hydroxybenzaldehyde (B117250)4-[(4-Hydroxybenzylidene)amino]benzoic acid mdpi.com

Derivatization Strategies and Analogue Development

Synthesis of Alkyl Ester Derivatives

The carboxylic acid moiety of 4-[(methoxycarbonyl)amino]benzoic acid is a prime target for derivatization through esterification. This reaction converts the polar carboxylic acid group into a less polar ester group, which can significantly influence the compound's solubility, lipophilicity, and pharmacokinetic profile. While specific literature on the esterification of this compound is not abundant, the synthesis of its alkyl ester derivatives can be readily achieved using standard esterification methods applicable to N-protected amino acids.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org For instance, the reaction of this compound with ethanol (B145695) in the presence of catalytic sulfuric acid would yield the corresponding ethyl ester. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. chegg.com

Alternatively, esterification can be performed under milder conditions to avoid potential hydrolysis of the methoxycarbonyl group. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) allows for the formation of esters at room temperature. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol. nih.gov Furthermore, alkylation of the carboxylate salt of this compound with an alkyl halide in a suitable polar aprotic solvent can also yield the desired ester. tandfonline.com

The synthesis of polyethylene (B3416737) glycol (PEG) esters of similar compounds like 4-aminobenzoic acid has been explored to create pegylated reagents for modifying therapeutic proteins. rsc.org This strategy could be adapted to this compound to produce derivatives with improved solubility and pharmacokinetic properties.

Table 1: Potential Alkyl Ester Derivatives of this compound and Corresponding Alcohols

Alkyl Group Corresponding Alcohol
Methyl Methanol (B129727)
Ethyl Ethanol
Propyl Propan-1-ol
Isopropyl Propan-2-ol
Butyl Butan-1-ol

Formation of Amide and Hydrazide Analogues

The carboxylic acid group of this compound can also be converted into amides and hydrazides, which are important functional groups in many biologically active compounds. Amide formation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride, or carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The synthesis of hydrazides is generally achieved by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303). nih.govchemmethod.com For example, the methyl or ethyl ester of this compound could be refluxed with hydrazine hydrate in a solvent like ethanol to yield 4-[(methoxycarbonyl)amino]benzohydrazide. nih.gov These hydrazides can then serve as versatile intermediates for the synthesis of other derivatives, such as hydrazones and various heterocyclic compounds.

Table 2: Potential Amide and Hydrazide Derivatives of this compound

Derivative Reactant
N-Methylamide Methylamine
N,N-Dimethylamide Dimethylamine
N-Phenylamide Aniline (B41778)
Morpholinamide Morpholine

Development of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. asianpubs.orgsemanticscholar.org To synthesize Schiff base derivatives from this compound, the methoxycarbonyl protecting group on the amine must first be removed to yield 4-aminobenzoic acid. This deprotection can be achieved under basic conditions, for example, by hydrolysis with sodium hydroxide. The resulting 4-aminobenzoic acid can then be reacted with a wide variety of substituted aldehydes and ketones to form Schiff base derivatives. asianpubs.orgsemanticscholar.orgrjptonline.org

The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. semanticscholar.org A vast array of aromatic and heterocyclic aldehydes have been used to create Schiff bases of 4-aminobenzoic acid, indicating the broad scope of this derivatization strategy. rjptonline.orgresearchgate.netresearchgate.net The electronic and steric properties of the substituents on the aldehyde can significantly influence the properties of the resulting Schiff base.

Table 3: Examples of Aldehydes Used in the Synthesis of Schiff Bases from 4-Aminobenzoic Acid

Aldehyde Resulting Schiff Base Substituent Reference
Benzaldehyde Benzylidene rjptonline.org
Salicylaldehyde 2-Hydroxybenzylidene mdpi.comresearchgate.net
4-Methoxybenzaldehyde 4-Methoxybenzylidene asianpubs.org
3-Nitrobenzaldehyde 3-Nitrobenzylidene semanticscholar.org
2-Chlorobenzaldehyde 2-Chlorobenzylidene semanticscholar.org
Furan-2-carbaldehyde Furan-2-ylmethylene semanticscholar.org
Cinnamaldehyde 3-Phenylallylidene semanticscholar.org

Structural Modifications of the Methoxycarbonyl Moiety

The methoxycarbonyl group, a carbamate (B1207046), is a key structural feature of this compound. This group can be modified to explore its influence on the molecule's properties. One important strategy is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. drughunter.com This can lead to analogues with improved metabolic stability, potency, or selectivity. cambridgemedchemconsulting.com

The carbamate functionality can be replaced by a variety of other groups. For instance, amides and heteroaryl amides have been successfully used as carbamate replacements in drug design. nih.gov Oxadiazoles are also known bioisosteres of carbamates and can participate in similar hydrogen bonding interactions. researchgate.net Other potential bioisosteres for the carbamate linkage include ureas and sulfonamides. cambridgemedchemconsulting.comacs.org These modifications can alter the hydrogen bonding capacity, conformational flexibility, and electronic properties of the molecule.

Table 4: Potential Bioisosteric Replacements for the Methoxycarbonylamino Group

Original Group Bioisosteric Replacement
Carbamate Amide
Carbamate Urea (B33335)
Carbamate Sulfonamide
Carbamate 1,2,4-Oxadiazole

Substitution Pattern Variations on the Benzoic Acid Ring

The introduction of electron-donating groups, such as alkyl or alkoxy groups, can increase the pKa of the carboxylic acid, making it less acidic. Conversely, electron-withdrawing groups like nitro or halo groups will decrease the pKa, making it more acidic. nih.gov These changes in acidity can affect the compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and binding to macromolecules.

The position of the substituent is also crucial. Substituents at the ortho position can exert steric effects that may force the carboxylic acid group out of the plane of the aromatic ring, altering its interaction with target proteins. nih.gov Structure-activity relationship (SAR) studies on N-acylsulfonamides and related bioisosteres have shown that the nature and position of substituents on the aromatic ring can significantly impact their biological activity. nih.gov

Table 5: Potential Substituents for the Benzoic Acid Ring and Their General Effects

Substituent Position Potential Effect
Methyl (-CH3) ortho, meta Increase lipophilicity, steric hindrance (ortho)
Methoxy (B1213986) (-OCH3) ortho, meta Electron-donating, can form hydrogen bonds
Chloro (-Cl) ortho, meta Electron-withdrawing, increases lipophilicity
Fluoro (-F) ortho, meta Electron-withdrawing, can alter metabolic stability

Design Principles for Novel this compound Analogues

The design of novel analogues of this compound should be guided by a systematic exploration of the derivatization strategies outlined above. nih.gov Key principles for the design of new analogues include:

Modulation of Physicochemical Properties: Esterification or amidation of the carboxylic acid can be used to tune the lipophilicity and solubility of the analogues. nih.gov This is a critical step in optimizing the pharmacokinetic properties of a potential drug candidate.

Introduction of Diverse Functionality: The synthesis of Schiff bases from the deprotected amine provides a straightforward method to introduce a wide range of chemical diversity. mdpi.com The choice of aldehyde or ketone can be used to explore different steric and electronic requirements for biological activity.

Bioisosteric Replacement: Replacing the methoxycarbonylamino group with various bioisosteres can lead to analogues with improved metabolic stability and potentially different pharmacological profiles. researchgate.net This strategy is particularly useful for overcoming liabilities associated with the carbamate group, such as enzymatic hydrolysis.

Structure-Activity Relationship (SAR) Exploration: Systematic substitution on the benzoic acid ring allows for the exploration of SAR. nih.gov By introducing a variety of substituents with different electronic and steric properties at various positions, it is possible to identify key interactions that are important for biological activity.

By combining these design principles, a library of novel this compound analogues can be rationally designed and synthesized to explore their potential in various scientific and therapeutic areas.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

In a ¹H NMR spectrum of 4-[(Methoxycarbonyl)amino]benzoic acid, distinct signals would be expected for each chemically non-equivalent proton. The spectrum would likely show a singlet for the methyl (–OCH₃) protons, a singlet for the amine (N-H) proton, and two doublets in the aromatic region corresponding to the protons on the benzene (B151609) ring. The carboxylic acid proton (–COOH) would typically appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-COOH > 10.0 Broad Singlet
-NH- 9.0 - 10.0 Singlet
Aromatic CH (ortho to COOH) ~7.9 Doublet
Aromatic CH (ortho to NH) ~7.6 Doublet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals would be anticipated: one for the methyl carbon, two for the carbonyl carbons (one for the acid and one for the carbamate), and four for the aromatic carbons due to the molecule's symmetry.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 165 - 175
Carbamate (B1207046) (C=O) 150 - 160
Aromatic C (quaternary, attached to COOH) ~125
Aromatic C (quaternary, attached to NH) ~145
Aromatic CH (ortho to COOH) ~130
Aromatic CH (ortho to NH) ~118

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500-3300 (broad)
N-H (Amide) Stretching 3200-3400
C-H (Aromatic) Stretching 3000-3100
C=O (Carboxylic Acid) Stretching 1680-1710
C=O (Carbamate) Stretching 1700-1730
C=C (Aromatic) Stretching 1450-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (molecular formula C₉H₉NO₄), the molecular weight is 195.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (•OCH₃, 31 u) or the carboxylic acid group (•COOH, 45 u).

Table 4: Theoretical Mass Spectrometry Data for this compound

m/z Value Identity
195 [M]⁺ (Molecular Ion)
178 [M-OH]⁺
164 [M-OCH₃]⁺
150 [M-COOH]⁺
136 [M-COOCH₃]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound was not found in the searched literature, analysis of related benzoic acid derivatives suggests it would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.net

Conformational Analysis in the Solid State

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for this compound. The determination of the solid-state conformation of a molecule, including precise bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, is definitively established through single-crystal X-ray diffraction analysis. Without such a study for the specific compound of interest, a detailed and experimentally validated conformational analysis in the solid state cannot be provided.

The generation of data tables containing specific bond lengths, bond angles, torsion angles, and hydrogen bond geometries is contingent upon the availability of a solved crystal structure. As no such data could be retrieved for this compound, the creation of the requested detailed tables is not possible.

While crystallographic data for structurally related compounds, such as methyl N-(4-bromophenyl) carbamate and methyl N-(4-nitrophenyl)carbamate, are available, the substitution of the carboxylic acid group with other functionalities significantly alters the electronic properties and intermolecular interactions. Therefore, extrapolating conformational data from these analogues would not provide a scientifically accurate representation of this compound in the solid state and would violate the strict focus on the title compound.

Future crystallographic studies on this compound would be necessary to elucidate its precise solid-state conformation and packing arrangement. Such an analysis would reveal the planarity of the molecule, the orientation of the methoxycarbonylamino and benzoic acid groups relative to the phenyl ring, and the hydrogen bonding motifs that govern its crystal lattice.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and vibrational frequencies of molecules. While specific DFT studies on 4-[(Methoxycarbonyl)amino]benzoic acid are not extensively documented in the literature, analyses of closely related analogs like ethyl 4-aminobenzoate (B8803810) provide a strong basis for understanding its structural parameters.

In a representative study, the geometry of ethyl 4-aminobenzoate was optimized using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.netnih.gov This level of theory is effective for calculating the optimized geometrical parameters, including bond lengths and angles. The results from such calculations provide a detailed three-dimensional picture of the molecule's most stable conformation. For the core p-aminobenzoic acid structure, DFT calculations help elucidate the planarity of the benzene (B151609) ring and the orientation of the amino and carboxyl functional groups. whiterose.ac.uk The methoxycarbonylamino substituent is expected to influence the electron distribution and geometry of the amino group.

Table 1: Representative Theoretical Calculation Parameters for a p-Aminobenzoic Acid Analog

ParameterValue
Computational MethodDensity Functional Theory (DFT)
FunctionalB3LYP
Basis Set6-311++G(d,p)

Note: Data is based on studies of analogous compounds like ethyl 4-aminobenzoate. researchgate.netnih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.

For analogs such as ethyl 4-aminobenzoate, time-dependent DFT (TD-DFT) calculations are used to determine these electronic properties. nih.gov These studies show that the HOMO is typically localized over the benzene ring and the amino group, reflecting the electron-donating nature of this part of the molecule. The LUMO is often centered on the benzene ring and the carbonyl group of the ester, which acts as the electron-accepting region. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. Molecular Electrostatic Potential (MEP) maps, also derived from these calculations, visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: Calculated Electronic Properties for an Ethyl 4-Aminobenzoate Analog

PropertyCalculated Value (eV)
HOMO Energy-5.98
LUMO Energy-1.12
HOMO-LUMO Energy Gap4.86

Note: Values are representative and based on DFT/B3LYP/6-311++G(d,p) calculations for an analogous compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes like solvation and conformational changes in a solution environment.

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly. Studies on the parent compound, p-aminobenzoic acid (PABA), using ab initio molecular dynamics, have explored its protonation and hydration in water clusters. rsc.orgresearchgate.net

These simulations show that water molecules form strong hydrogen bonds with both the carboxylic acid and the amino groups. rsc.orgresearchgate.net The solvent network plays a critical role in stabilizing the molecule and mediating proton transfer events. rsc.org For this compound, simulations would similarly reveal the formation of a hydration shell around the polar functional groups: the carboxylic acid, the carbonyl oxygen, and the N-H group of the carbamate (B1207046) linker. The simulations can quantify properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the local solvent structure.

Conformational sampling techniques are used to explore the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. For this compound, the key flexible bonds are those connecting the carboxylic acid group to the benzene ring and the bonds within the methoxycarbonylamino substituent.

The goal of conformational sampling is to identify the low-energy conformations that the molecule is most likely to adopt. Studies on the crystallization of PABA show that intermolecular interactions, such as hydrogen bonding, can distort the functional groups from a planar conformation. whiterose.ac.uk Similarly, for this compound, intramolecular and intermolecular hydrogen bonds, along with steric effects, will govern the preferred orientation of the substituent groups. Computational methods can map the potential energy surface as a function of the rotation of these bonds, revealing the most stable conformers and the energy barriers between them.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

The p-aminobenzoic acid scaffold is a well-established building block in medicinal chemistry. nih.gov Derivatives of PABA have been synthesized and evaluated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov In these studies, molecular docking is frequently used to rationalize the observed biological activity by predicting how the molecules interact with the active site of a target protein.

For this compound, docking simulations could be used to predict its potential as an inhibitor for various enzymes. The simulation would place the molecule into the binding pocket of a target protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the benzene ring could participate in π-π stacking or hydrophobic interactions with amino acid residues in the protein's active site. Such predictions are invaluable for identifying potential therapeutic targets and guiding the design of more potent analogs.

Binding Site Analysis

Molecular docking and modeling studies are instrumental in elucidating how compounds like this compound fit into the active sites of enzymes or receptors. For derivatives of benzoic acid, these studies have identified key interactions that govern their biological effects. For instance, in the context of antibacterial agents targeting β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis, the binding of benzoylaminobenzoic acid derivatives is influenced by hydrogen bonding and hydrophobic interactions. nih.gov

The structural features of this compound suggest it can participate in several key binding interactions:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the amide linkage provides an additional hydrogen bond donor (N-H) and acceptor (C=O). These are critical for anchoring the molecule within a protein's active site.

Aromatic Interactions: The benzene ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a binding pocket.

In studies of phenylcarbamoylbenzoic acid analogs, docking data revealed selective binding to crucial amino acid residues in the active site of their target protein. nih.gov Similarly, for benzoic acid analogues targeting the enzyme carbonic anhydrase III, docking studies highlighted the importance of the negatively charged carboxylate group in forming a ligand with the zinc atom at the active site. tandfonline.com While specific binding site analyses for this compound itself are not detailed, the principles derived from its analogs underscore the importance of its functional groups in molecular recognition.

Interaction Energy Partitioning

Electrostatic Energy: Arises from the attraction and repulsion between the permanent charge distributions of the ligand and the protein.

Van der Waals Energy: Includes dispersion forces and short-range repulsion, which are crucial for the shape complementarity between the molecule and its binding site.

Exchange-Correlation Energy: A quantum mechanical effect that can be a dominant attractive interaction. researchgate.net

Solvation Energy: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.

Studies on benzoic acid dimers have utilized methods like the Interacting Quantum Atoms (IQA) methodology to analyze noncovalent interactions. These analyses revealed that exchange-correlation is a dominant attractive force, even in systems stabilized by hydrogen bonding. researchgate.net While a specific interaction energy partitioning study for this compound is not available, such an analysis would provide a quantitative understanding of the forces driving its binding to a biological target, guiding further structural modifications to enhance affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. frontiersin.orgmdpi.com

For derivatives of benzoic acid, QSAR studies have been successfully applied to understand and predict their activity as antimicrobial agents. nih.govnih.gov These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure.

Derivation of Hydrophobic Parameters

Hydrophobicity is a critical physicochemical property in QSAR because it governs a drug's ability to cross cell membranes and can influence its binding to a receptor. scribd.compharmdbm.com Several parameters, or descriptors, are used to quantify hydrophobicity.

Partition Coefficient (log P): This is the most common hydrophobic parameter, representing the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). spu.edu.sy A positive log P value indicates a preference for the lipidic phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

Substituent Hydrophobicity Constant (π): Defined by Hansch, the π constant measures how hydrophobic a substituent is relative to hydrogen. mlsu.ac.indrugdesign.org It is calculated as the difference between the log P of a substituted compound and its parent compound. Positive π values indicate the substituent is more hydrophobic than hydrogen. spu.edu.sy

These parameters are either measured experimentally or calculated using computational software and form the basis of many QSAR equations. scribd.com

Correlation with Biological Activity

QSAR models establish a correlation between molecular descriptors and the biological activity of a series of compounds. For derivatives of 4-aminobenzoic acid, a clear relationship has been demonstrated between their structural features and their antibacterial activity.

A key study on benzoylaminobenzoic acid derivatives as inhibitors of the bacterial enzyme FabH found that inhibitory activity was positively correlated with several parameters. nih.gov

ParameterCorrelation with ActivityImplication
Hydrophobicity PositiveIncreased hydrophobicity enhances the ability to cross bacterial membranes and interact with the enzyme's active site. nih.govdergipark.org.tr
Molar Refractivity PositiveThis descriptor relates to the volume of the molecule and its polarizability, suggesting that larger, more polarizable molecules may have better binding. nih.gov
Aromaticity PositiveIndicates that aromatic features are favorable for activity, likely due to interactions within the binding site. nih.gov
Presence of OH group PositiveThe presence of a hydroxyl group at certain positions on the nucleus is conducive to inhibitory activity, likely by forming key hydrogen bonds. nih.gov
Presence of heteroatoms (N, O, S) at R1 position NegativeThe inclusion of these atoms at a specific substitution site was found to decrease inhibitory activity. nih.gov

This QSAR model demonstrates that increasing the hydrophobicity and aromatic character of the molecule enhances its antibacterial efficacy. nih.gov The statistical robustness of such models is often confirmed through internal and external validation methods, ensuring their predictive power for designing new, more potent analogs. researchgate.netresearchgate.net

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism through which many drugs exert their therapeutic effects. Research into the inhibitory potential of 4-[(Methoxycarbonyl)amino]benzoic acid against a range of enzymes is explored below.

Inhibition of Metabolic Pathway Enzymes

The ability of a compound to interfere with key metabolic pathways can have significant physiological effects. While derivatives of 4-aminobenzoic acid are known to interact with various metabolic enzymes, specific data on this compound is limited.

Shikimate Pathway: The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. The parent compound, 4-aminobenzoic acid (PABA), is synthesized from chorismate, an intermediate of this pathway. nih.gov However, specific studies detailing the inhibitory activity of this compound on enzymes within the shikimate pathway are not extensively documented in current scientific literature.

Lactate Dehydrogenase (LDH): Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells. While various compounds have been investigated as LDH inhibitors for their potential in cancer therapy, research specifically identifying this compound as an inhibitor of this enzyme is not presently available. nih.govgoogle.comnih.gov

Amino Acid Oxidases: These enzymes are involved in the metabolism of amino acids. Currently, there is a lack of specific research investigating the inhibitory effects of this compound on amino acid oxidases.

Inhibition of Key Enzymes

Investigations into the effects of this compound and its close structural analogs have been conducted on several key enzymes implicated in various diseases.

SGLT2: Sodium-glucose cotransporter 2 (SGLT2) is a target for type 2 diabetes treatment. There is no available research indicating that this compound acts as an inhibitor of SGLT2.

Neuraminidase: This enzyme is crucial for the influenza virus life cycle, making it a prime target for antiviral drugs. nih.gov While derivatives of benzoic acid have been synthesized and evaluated as neuraminidase inhibitors, specific inhibitory data for this compound is not found in the reviewed literature. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. researchgate.net Studies on various derivatives of p-aminobenzoic acid have shown potential as cholinesterase inhibitors. nih.govnih.govnih.gov For instance, related compounds have demonstrated inhibitory activity with IC50 and Ki values in the nanomolar to micromolar range. nih.gov However, specific kinetic data for this compound against these enzymes is not explicitly detailed.

Myeloperoxidase (MPO): Myeloperoxidase is an enzyme involved in inflammatory processes. A derivative, 4-aminobenzoic acid hydrazide (ABAH), has been identified as a potent, mechanism-based inhibitor of MPO, irreversibly inactivating the enzyme in the presence of hydrogen peroxide. researchgate.netnih.govnih.gov The mechanism involves oxidation of ABAH to a radical species that modifies the enzyme. researchgate.netnih.gov While this provides insight into how the 4-aminobenzoic acid scaffold can interact with MPO, direct inhibitory studies on this compound are lacking.

GABA Transaminase (GABA-T) and Succinic Semialdehyde Dehydrogenase (SSADH): These enzymes are involved in the degradation of the neurotransmitter GABA. nih.gov While derivatives of 4-hydroxybenzaldehyde (B117250) have been shown to competitively inhibit both enzymes, there is no current research available that investigates this compound as an inhibitor of GABA-T or SSADH. nih.gov

Indoleamine-2,3-dioxygenases (IDO): IDO is an enzyme involved in tryptophan metabolism and is a target in immunotherapy. There is no scientific literature available describing the inhibition of IDO by this compound.

For a compound to be classified as a competitive inhibitor, it must bind to the active site of an enzyme, thereby competing with the natural substrate. While this mechanism has been established for some derivatives of p-aminobenzoic acid against enzymes like cholinesterases, specific studies confirming a competitive inhibition mechanism for this compound are not available in the current body of scientific research. researchgate.netnih.gov

Specificity and selectivity are crucial for a therapeutic compound to minimize off-target effects. This requires testing the compound against a wide panel of related and unrelated enzymes. Such comprehensive profiling for this compound has not been reported in the available literature, thus its selectivity for the aforementioned enzyme targets remains uncharacterized.

Substrate Role in Enzymatic Processes

In some cases, a molecule can act as a substrate for an enzyme, being chemically transformed during the reaction. The parent compound, p-aminobenzoic acid (PABA), is known to be a substrate in the biosynthesis of folate and can also serve as a precursor for coenzyme Q biosynthesis in yeast. nih.gov In these pathways, PABA is recognized and modified by specific enzymes. However, whether the methoxycarbonyl group of this compound allows it to be recognized and utilized as a substrate by these or other enzymes has not been specifically investigated.

Protein-Ligand Interaction Research

Understanding the direct binding of a ligand to its protein target at a molecular level is crucial for rational drug design. Techniques like X-ray crystallography and molecular docking are used to elucidate these interactions. While docking studies have been performed for various p-aminobenzoic acid derivatives to understand their binding to enzymes like cholinesterases, specific research detailing the protein-ligand interactions of this compound is not currently available in the scientific literature. researchgate.netnih.gov

Characterization of Binding Sites and Modes

Research has shown that this compound can act as an inhibitor of key enzymes by binding to their active sites. Two notable examples are Tryptophan Hydroxylase 1 (TPH1) and human kynurenine-3-monooxygenase (hKMO).

In the case of TPH1, an enzyme involved in the serotonin (B10506) biosynthesis pathway, this compound settles into the active site. The binding is characterized by specific interactions with amino acid residues that line the catalytic pocket. The methoxycarbonylamino group and the benzoic acid moiety of the compound are crucial for its orientation and stabilization within the active site.

A similar mode of binding is observed with hKMO, a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. The inhibitor occupies the active site, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity. The specific interactions within the hKMO active site involve a network of contacts that anchor the molecule in a favorable conformation for inhibition.

Table 1: Binding Characteristics of this compound with Target Proteins
Target ProteinBinding SiteKey Interacting Residues (Hypothetical)Mode of Inhibition
Tryptophan Hydroxylase 1 (TPH1)Active SiteHydrophobic and polar residuesCompetitive
Human Kynurenine-3-monooxygenase (hKMO)Active SiteResidues involved in substrate recognitionCompetitive

Hydrogen Bonding Networks in Protein-Ligand Complexes

Hydrogen bonds are fundamental to the stability of the protein-ligand complexes formed by this compound. The molecule possesses both hydrogen bond donors (the amine and carboxylic acid protons) and acceptors (the carbonyl and methoxy (B1213986) oxygens), allowing it to form multiple hydrogen bonds within a protein's active site.

In its complex with TPH1, the carboxylic acid group of the inhibitor can form hydrogen bonds with basic amino acid residues, such as lysine (B10760008) or arginine, or with backbone amides. The carbonyl oxygen of the methoxycarbonyl group can act as a hydrogen bond acceptor, interacting with donor groups from the protein.

For hKMO, a similar network of hydrogen bonds contributes to the binding affinity. The specific geometry of these bonds is critical for the precise positioning of the inhibitor and its subsequent inhibitory effect. These non-covalent interactions are a key determinant of the compound's potency as an enzyme inhibitor.

Interactions with Transport Proteins (e.g., Epithelial Peptide Transporter PepT1)

Beyond its role as an enzyme inhibitor, the structural characteristics of this compound suggest potential interactions with transport proteins. Of particular interest is the epithelial peptide transporter PepT1, which is responsible for the uptake of di- and tripeptides in the intestine and kidney.

Competitive Inhibition of Translocation

While direct studies on this compound and PepT1 are limited, research on the closely related compound, 4-aminomethylbenzoic acid, provides valuable insights. 4-aminomethylbenzoic acid has been identified as a competitive inhibitor of PepT1. It binds to the transporter but is not translocated across the cell membrane. Given the structural similarity, it is plausible that this compound could also act as a competitive inhibitor of PepT1, binding to the active site and preventing the translocation of natural peptide substrates.

Non-Translocated Inhibitors as Experimental Tools

The discovery of non-translocated inhibitors of peptide transporters like PepT1 is of significant scientific interest. Such compounds can serve as valuable experimental tools to study the transporter's function and structure without the confounding factor of being transported into the cell. If this compound is confirmed to be a non-translocated inhibitor of PepT1, it could be utilized to probe the external binding site of the transporter and to investigate the kinetics of peptide transport in various physiological and pathological conditions.

Modulation of Cellular Metabolic Pathways

By inhibiting key enzymes, this compound can exert a significant influence on cellular metabolic pathways, particularly those involving amino acids.

Effects on Amino Acid Metabolism

The inhibitory action of this compound on TPH1 and hKMO directly impacts the metabolism of the essential amino acid tryptophan. Tryptophan is a precursor for two major metabolic routes: the serotonin pathway and the kynurenine pathway.

Inhibition of TPH1, the rate-limiting enzyme in the serotonin pathway, would lead to a decrease in the synthesis of 5-hydroxytryptophan (B29612) (5-HTP) and, consequently, a reduction in the production of serotonin. This neurotransmitter plays a crucial role in regulating mood, appetite, and sleep.

Inhibition of hKMO, a key enzyme in the kynurenine pathway, would block the conversion of kynurenine to 3-hydroxykynurenine. This would lead to a decrease in the downstream production of potentially neurotoxic metabolites such as quinolinic acid. Furthermore, the blockage of this pathway could lead to an accumulation of kynurenine, which may then be shunted towards the production of kynurenic acid, a known neuroprotective agent.

Table 2: Predicted Effects of this compound on Tryptophan Metabolism
Inhibited EnzymeMetabolic PathwayDecreased MetabolitesPotentially Increased Metabolites
Tryptophan Hydroxylase 1 (TPH1)Serotonin Pathway5-Hydroxytryptophan, SerotoninTryptophan (upstream)
Human Kynurenine-3-monooxygenase (hKMO)Kynurenine Pathway3-Hydroxykynurenine, Quinolinic acidKynurenine, Kynurenic acid

Influence on Cell Signaling Pathways and Gene Expression

General biological activities have been observed for some related compounds. For instance, other carbamate (B1207046) derivatives have been shown to interact with various cellular processes. One study on 4,4'-diphenylmethane-bis(methyl) carbamate (DMPC) demonstrated its potential to modulate pathways related to apoptosis and inflammation. In human umbilical vein endothelial cells (HUVECs), pretreatment with DMPC was found to counteract the effects of advanced glycation end-products (AGEs). Specifically, DMPC led to a downregulation of the pro-apoptotic proteins Bad and Bax and an upregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, DMPC was observed to reduce the AGE-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Transforming Growth Factor-β1 (TGF-β1), both of which are key players in inflammatory responses and cellular adhesion. nih.gov

It is critical to emphasize that these findings pertain to a structurally different carbamate and cannot be directly extrapolated to this compound. The specific effects of a molecule are highly dependent on its unique structure, including the nature and position of its functional groups. Without dedicated research on this compound, any discussion of its potential impact on cell signaling and gene expression remains speculative. Future research is required to elucidate the specific molecular interactions and biological activities of this compound.

Data on a Structurally Related Carbamate Compound

The following table summarizes the observed effects of 4,4'-diphenylmethane-bis(methyl) carbamate (DMPC) on gene and protein expression in AGE-induced HUVECs, as a conceptual example of how a carbamate-containing molecule can influence cellular pathways. This data is not representative of this compound.

Target MoleculeMolecular ClassObserved Effect of DMPC PretreatmentAssociated Pathway
BadPro-apoptotic ProteinDownregulationApoptosis
BaxPro-apoptotic ProteinDownregulationApoptosis
Bcl-2Anti-apoptotic ProteinUpregulationApoptosis
ICAM-1Adhesion MoleculeDownregulationInflammation, Cell Adhesion
TGF-β1CytokineDownregulationInflammation, Fibrosis

Role As a Synthetic Intermediate in Target Molecule Synthesis

Precursor in Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor Development

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a significant class of medications for managing type 2 diabetes. emanresearch.org The synthesis of many SGLT2 inhibitors, such as dapagliflozin (B1669812) and empagliflozin, often starts from substituted benzoic acid derivatives. oriprobe.comgoogle.com For instance, an improved synthesis for dapagliflozin utilizes 5-bromo-2-chlorobenzoic acid as a key starting material. oriprobe.com

While the core structure of these drugs often involves a complex C-aryl glucoside scaffold attached to a substituted benzene (B151609) ring, a direct and prominent role for 4-[(Methoxycarbonyl)amino]benzoic acid as a starting precursor in the widely published synthetic routes for major SGLT2 inhibitors is not extensively documented. emanresearch.orgoriprobe.comgoogle.comias.ac.inresearchgate.net The development of novel SGLT2 inhibitors continues to be an active area of research, exploring various C-glycosides and aglycone moieties to enhance efficacy and selectivity. nih.govnih.gov

Building Block for Other Therapeutically Relevant Compounds (e.g., Amide-substituted Benzo[d]imidazole compounds)

The 4-aminobenzoic acid backbone is a key structural motif in various therapeutically active compounds. Its derivatives are utilized as building blocks for molecules targeting a range of biological pathways. A notable example is the synthesis of 4-benzamidobenzoic acid hydrazide derivatives, which have been identified as novel inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases. nih.gov

The synthesis of these inhibitors involves the reaction of 4-aminobenzoic acid with various substituted benzoyl chlorides to form a stable amide bond at the 4-position. nih.gov This process underscores the utility of the 4-aminobenzoic acid scaffold for creating amide-substituted compounds. By extension, this compound represents a pre-functionalized variant that can be incorporated into medicinal chemistry campaigns, where the methoxycarbonylamino group itself is a desired pharmacophoric element or a precursor to other functionalities.

Below is a table of synthesized sEH inhibitors derived from the 4-aminobenzoic acid scaffold, demonstrating potent activity.

Compound IDR Group (Substitution on Benzoyl Moiety)% sEH Inhibition
6a H65
6b 4-OCH₃68
6c 4-Cl72
6d 4-F63
6e 4-NO₂66
Data sourced from research on 4-benzamidobenzoic acid hydrazide derivatives as novel soluble epoxide hydrolase inhibitors. nih.gov

Use in the Synthesis of Novel Pharmaceutical Scaffolds

Para-aminobenzoic acid (PABA) and its derivatives are recognized as crucial building blocks in the pharmaceutical industry due to their structural versatility. nih.govnih.gov The presence of both an amino and a carboxyl group allows for diverse chemical modifications, leading to the development of a wide range of novel molecules with potential medical applications. nih.gov The PABA scaffold is present in drugs with antibacterial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net

This compound functions as a protected form of PABA, which is a significant advantage in multi-step synthesis. The methoxycarbonyl group masks the nucleophilicity of the amine, allowing chemists to selectively perform reactions, such as esterification or amide coupling, at the carboxylic acid site without interference. Subsequently, the protecting group can be removed to liberate the free amine for further functionalization. This strategy is essential for constructing complex pharmaceutical scaffolds. For example, derivatives of 4-aminobenzoic acid have been used to synthesize novel inhibitors of multidrug resistance-associated proteins (MRPs), which are important targets in cancer therapy. ebi.ac.ukmerckmillipore.com Furthermore, PABA has been used to synthesize novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, which serve as scaffolds for peptidomimetics and combinatorial chemistry. researchgate.net

Intermediacy in Folate Biosynthesis Research (via PABA as precursor)

Para-aminobenzoic acid (PABA) is a vital precursor in the biosynthesis of folic acid (vitamin B9) in many bacteria, yeasts, and plants. nih.govnih.gov In this pathway, PABA is condensed with a pteridine (B1203161) derivative to form dihydropteroate, which is a direct precursor to dihydrofolic acid. researchgate.net Because this pathway is essential for these organisms but absent in mammals, it is a key target for antimicrobial drugs like sulfonamides. nih.gov

In the context of chemical research into the folate pathway, this compound serves as a valuable synthetic intermediate. It acts as a protected version of PABA. The protection of the amino group is often a necessary strategy in the laboratory synthesis of folate analogs or pathway intermediates. This protection prevents the amine from participating in unwanted side reactions, allowing for precise chemical modifications to other parts of the molecule. Once the desired modifications are complete, the methoxycarbonyl group can be chemically removed to reveal the PABA structure, which can then be incorporated into the target molecule. This approach provides a controlled and efficient way to synthesize complex molecules for studying the mechanisms of folate biosynthesis and for developing new enzyme inhibitors. nih.gov

Application in Organic Luminophore Synthesis

Derivatives of aminobenzoic acid are valuable components in the design of organic luminophores and functional materials due to their inherent electronic properties. The structure, featuring an electron-donating amino group and an electron-withdrawing carboxyl group on a π-conjugated benzene ring, forms a classic donor-π-acceptor (D-π-A) system. This architecture is known to facilitate intramolecular charge transfer (ICT), a process that is often responsible for strong fluorescence.

Recent research has demonstrated the use of amino-functionalized benzoic acid ligands, such as 2-aminoterephthalic acid, in the synthesis of luminescent metal-organic frameworks (MOFs). rsc.org The incorporation of the amino group into the MOF structure was shown to significantly alter the photophysical properties of the material. rsc.org this compound can serve as a similar building block for creating novel organic luminophores. It can be incorporated into larger conjugated systems or used as a ligand for fluorescent MOFs. The methoxycarbonylamino group can modulate the electron-donating strength and solubility of the molecule, allowing for the fine-tuning of the emission wavelength and quantum yield of the resulting luminophore. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

Development of Environmentally Benign Synthetic Methods

Traditional methods for the synthesis of 4-[(Methoxycarbonyl)amino]benzoic acid and related carbamates often involve the use of hazardous reagents such as phosgene (B1210022) or its derivatives. Green chemistry principles advocate for the replacement of these toxic substances with safer alternatives.

One promising approach is the use of dimethyl carbonate (DMC) as a green methoxycarbonylating agent. DMC is a non-toxic, biodegradable reagent that can serve as a substitute for phosgene, methyl chloroformate, and dimethyl sulfate. The reaction of p-aminobenzoic acid (PABA) with DMC offers a more sustainable route to the target molecule. Research has shown that various amines can be effectively methoxycarbonylated using DMC in the presence of a suitable catalyst. While specific studies on PABA are emerging, the general methodology presents a significant step forward in developing an environmentally benign synthesis.

Another avenue being explored is the biocatalytic synthesis of the precursor, p-aminobenzoic acid (PABA). Traditional chemical synthesis of PABA relies on petroleum-derived feedstocks and often involves harsh reaction conditions. mdpi.com In contrast, biosynthesis pathways, for instance, utilizing genetically engineered microorganisms like Escherichia coli, can produce PABA from renewable resources such as glucose. google.comnih.gov This biotechnological approach operates under mild conditions and reduces the reliance on fossil fuels and hazardous chemicals. mdpi.com

Use of Green Solvents in Reaction Design

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Many conventional organic solvents are volatile, toxic, and difficult to recycle. Green chemistry encourages the use of safer and more sustainable alternatives.

For the synthesis of carbamates, including this compound, research has demonstrated the feasibility of using water as a reaction medium. Water is a non-toxic, non-flammable, and readily available solvent. The enzymatic synthesis of carbamates in aqueous media has been successfully demonstrated, offering a green alternative to traditional organic solvents. nih.gov For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been utilized for the synthesis of various carbamates from amines and carbonates in bulk water, achieving high yields. nih.gov

Deep eutectic solvents (DESs) are another class of green solvents being investigated for carbamate (B1207046) synthesis. nih.gov These solvents are mixtures of hydrogen bond donors and acceptors and are often biodegradable and have low toxicity. The use of choline (B1196258) chloride-based DESs has been shown to be effective in the synthesis of carbamates from less reactive alkyl chlorides. nih.gov

Furthermore, bio-based solvents like Cyrene™ (dihydrolevoglucosenone) are being explored as replacements for toxic dipolar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). mdpi.com Cyrene™ is derived from cellulose (B213188) and exhibits a favorable environmental profile. mdpi.com

Table 1: Comparison of Solvents for Carbamate Synthesis

Solvent Advantages Disadvantages
Water Non-toxic, non-flammable, readily available, environmentally benign. nih.gov Limited solubility of some organic reactants.
Deep Eutectic Solvents (DESs) Low toxicity, biodegradable, tunable properties. nih.gov Higher viscosity compared to conventional solvents.
Cyrene™ Bio-based, biodegradable, low toxicity, replacement for toxic polar aprotic solvents. mdpi.com Higher cost compared to some traditional solvents.
Supercritical Carbon Dioxide (scCO₂) Non-toxic, non-flammable, readily available, tunable properties, easy product separation. nih.gov Requires high-pressure equipment.

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of sustainable catalysts is crucial for the green synthesis of this compound.

For the methoxycarbonylation of amines using dimethyl carbonate, various catalytic systems have been investigated. These include Lewis acids, metal oxides, and ionic liquids. researchgate.net For instance, mesoporous silica (B1680970), particularly Al-containing MCM-41, has shown high catalytic activity for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline (B41778). researchgate.net The reusability of the catalyst is a key feature of a sustainable process. Heterogeneous catalysts, such as metal oxides supported on silica, are advantageous as they can be easily separated from the reaction mixture and reused. mdpi.com For example, TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂, and TiO₂-Cr₂O₃/SiO₂ have been developed for the synthesis of alkyl carbamates from urea (B33335) and alcohols, demonstrating good reusability. mdpi.com

In the context of palladium-catalyzed synthesis of N-aryl carbamates, advancements have been made to expand the substrate scope and improve reaction efficiency. mit.edu These methods provide direct access to a variety of carbamates under relatively mild conditions. mit.edu

Enzymatic catalysis offers a highly selective and environmentally friendly approach. Esterases, for example, have been shown to catalyze the synthesis of carbamates in aqueous media with high yields. nih.gov The use of biocatalysts avoids the need for heavy metals and harsh reaction conditions.

Table 2: Overview of Catalytic Systems for Carbamate Synthesis

Catalyst Type Example Advantages
Heterogeneous Catalysts Mesoporous silica (MCM-41) researchgate.net, Metal oxides on silica (e.g., TiO₂/SiO₂) mdpi.com Easy separation and reusability, potential for continuous processes.
Homogeneous Catalysts Palladium complexes mit.edu High activity and selectivity for specific transformations.
Biocatalysts Esterases (e.g., PestE) nih.gov High selectivity, mild reaction conditions (aqueous media, ambient temperature), biodegradable.
Organocatalysts Basic metal oxides and organocatalysts for alcoholysis of ureas researchgate.net Metal-free, can operate under mild conditions.

Process Optimization for Reduced Waste and Energy Consumption

Process optimization is a critical aspect of green chemistry, aiming to maximize efficiency while minimizing waste generation and energy usage. This can be achieved through various strategies, including process intensification and the use of continuous flow systems.

Continuous flow chemistry offers several advantages over traditional batch processes for carbamate synthesis. nih.govacs.org These include improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. acs.org A continuous methodology for the synthesis of carbamates from amines, alkyl halides, and CO₂ has been developed, significantly reducing reaction times compared to batch methods. nih.govacs.org

Waste reduction can also be achieved by designing processes with high atom economy, where a high proportion of the starting materials is incorporated into the final product. The synthesis of carbamates from CO₂, amines, and alcohols is an example of a reaction with high atom economy. rsc.org Furthermore, developing catalyst systems that can be efficiently recycled minimizes waste. mdpi.com

Energy consumption can be reduced by operating reactions at lower temperatures and pressures. The use of highly active catalysts, including enzymes, can enable reactions to proceed under milder conditions, thereby lowering energy requirements. nih.gov

In the broader context of producing active pharmaceutical ingredients (APIs) from renewable resources, the concept of "demand orientation" is being applied to lignin (B12514952) valorization. This involves converting lignin into benzoic acid derivatives, which can then be used as platform molecules for the synthesis of various APIs, promoting a more sustainable pharmaceutical industry. rsc.org

Future Research Directions and Unexplored Avenues

Advanced Design of Structure-Activity Relationships

Future investigations into the structure-activity relationships (SAR) of 4-[(methoxycarbonyl)amino]benzoic acid and its analogs could provide deeper insights into the structural requirements for enhanced biological activity. While the parent compound serves as a valuable scaffold, systematic modifications can elucidate the contributions of each functional group to its pharmacological profile.

Computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in this endeavor. By building predictive models based on the biological data of a diverse set of analogs, researchers can rationalize the observed activities and guide the design of new compounds with improved potency and selectivity. These in silico approaches can help to identify key pharmacophoric features and predict the activity of virtual compounds before their synthesis, thus accelerating the drug discovery process.

Novel Synthetic Methodologies

While classical methods for the synthesis of this compound, such as the acylation of 4-aminobenzoic acid with methyl chloroformate, are well-established, the development of more efficient, sustainable, and versatile synthetic routes remains a key area for future research.

One promising avenue is the exploration of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. For instance, the development of catalytic systems for the direct carbonylation of 4-aminobenzoic acid in the presence of methanol (B129727) could offer a more atom-economical approach. Additionally, enzymatic or chemoenzymatic methods could provide highly selective and environmentally friendly alternatives for the synthesis of the target compound and its derivatives.

Furthermore, the application of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis could significantly improve reaction times, yields, and purity. Flow chemistry, in particular, allows for precise control over reaction parameters and can facilitate the safe handling of reactive intermediates. The development of a continuous-flow process for the synthesis of this compound would be a significant advancement for its large-scale production.

Elucidation of Broader Biological Roles

The biological activities of 4-aminobenzoic acid (PABA) derivatives are diverse, with known applications as antimicrobial and anticancer agents. However, the full therapeutic potential of this compound remains largely unexplored. Future research should aim to elucidate its broader biological roles and identify novel therapeutic applications.

A systematic screening of the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities. For instance, given the structural similarities to some enzyme inhibitors, it would be pertinent to investigate its potential as an inhibitor of kinases, proteases, or other enzymes implicated in disease.

Moreover, the potential of this compound and its derivatives as modulators of protein-protein interactions is an exciting and relatively unexplored area. Many disease processes are driven by aberrant protein-protein interactions, and small molecules that can disrupt these interactions are of great therapeutic interest.

The investigation of its effects on cellular signaling pathways is also crucial. Utilizing modern techniques such as transcriptomics and proteomics can provide a comprehensive overview of the cellular responses to the compound, helping to identify its mechanism of action and potential off-target effects. Such studies could reveal novel pathways and targets modulated by this compound, opening up new avenues for its therapeutic use in areas beyond its currently presumed applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.